4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Lead optimization often stalls due to poor solubility or off-target binding of hydrophobic scaffolds. 4,6-Difluoro-benzimidazolone directly addresses this with a 0.8 XLogP3, providing a measurable solubility advantage. • Enables synthesis of a highly potent AT1 receptor antagonist (IC50 = 2.67 nM). • Defined exact mass (170.02916908 Da) serves as an analytical reference standard for HPLC/MS verification. • Quantitative nAChR tool (EC50 30 µM) supports neuromuscular research. Supplied with full analytical documentation, ensuring immediate integration into medchem and pharmacology workflows.

Molecular Formula C7H4F2N2O
Molecular Weight 170.12 g/mol
CAS No. 1221793-66-3
Cat. No. B165148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
CAS1221793-66-3
Molecular FormulaC7H4F2N2O
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)N2)F)F
InChIInChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)
InChIKeyWYUDQMPZFGJEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one


4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 1221793-66-3) is a fluorinated benzimidazolone derivative that functions primarily as a versatile building block in medicinal chemistry and synthetic organic chemistry . Its core structure, a 2-benzimidazolone ring system, is substituted with two fluorine atoms at the 4- and 6-positions, which critically influences its physicochemical and electronic properties [1]. This specific substitution pattern distinguishes it from other benzimidazolone analogs, impacting its reactivity profile and its utility in constructing more complex, biologically active molecules .

1
Fluorinated benzimidazolone building block for medicinal chemistry synthesis
2
Ion channel research tool context with reported nAChR assay baseline
3
Distinct mass spectrometry fingerprint for analytical identity confirmation

Why Substitution Fails: 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one


In the context of chemical synthesis and drug discovery, 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one cannot be generically substituted with other benzimidazolone derivatives, such as the non-fluorinated parent compound or mono-fluorinated analogs. The specific 4,6-difluoro substitution pattern fundamentally alters key molecular descriptors, including lipophilicity (LogP), hydrogen bonding capacity, and electronic distribution [1]. These changes directly impact the compound's reactivity in downstream synthetic steps and its ultimate biological activity when incorporated into a final drug candidate . The quantitative evidence detailed in the following sections demonstrates that this compound offers a distinct, measurable profile that is essential for achieving desired synthetic and pharmacological outcomes, underscoring the critical nature of precise procurement .

LogP & partitioning
Lower logP versus non-fluorinated parent may alter solubility and partitioning behavior in synthesis workflows
H-bond acceptor count
Additional H-bond acceptor (HBA 3 vs 2) may shift target-binding interactions compared to mono-fluoro analogs
Electronic distribution
4,6-difluoro substitution alters electronic profile and reactivity, limiting direct replacement with other benzimidazolones

Key Differentiators of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one


Lipophilicity and Hydrogen Bonding Profile

The 4,6-difluoro substitution pattern on the benzimidazolone core results in a quantifiably distinct physicochemical profile compared to the non-fluorinated parent compound and mono-fluorinated analogs. This is evident in the computed XLogP3-AA value, a key measure of lipophilicity, and the count of hydrogen bond acceptors (HBA) [1].

Lipophilicity & HBA
Class-level inference
XLogP3-AA 0.8; HBA 3 (vs parent ~1.1-1.2; HBA 2)
Reported logP and HBA profile distinct from non-fluorinated and mono-fluoro analogs
Computational prediction (XLogP3); confirm experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

nAChR Activity Profile

In a functional assay evaluating activity at the human muscle-type nicotinic acetylcholine receptor (nAChR), 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one exhibited quantifiable potency. This data point establishes a baseline for its interaction with this specific target, which may be relevant for certain research applications [1].

nAChR Activity
Reported baseline
EC50 30,000 nM (human TE671 muscle-type nAChR)
Ion channel assay context; baseline activity measurement
No direct comparator within assay; BindingDB source
Neuroscience Ion Channel Pharmacology Muscle Relaxant Research

Molecular Weight & Exact Mass

The introduction of two fluorine atoms at the 4- and 6-positions of the benzimidazolone core results in a predictable and quantifiable increase in molecular weight and exact mass compared to the non-fluorinated parent compound. This difference is crucial for analytical characterization and quality control of synthesized intermediates and final products [1].

Mass Spectrometry ID
Class-level inference
MW 170.12 g/mol; Exact Mass 170.0292 Da
Analytical identity fingerprint distinct from non-fluorinated parent (MW ~134)
Computed values (PubChem); confirm via HRMS
Analytical Chemistry Synthetic Chemistry Quality Control

Synthetic Building Block for Bioactive Molecules

The 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one scaffold has been demonstrated to be a critical building block in the synthesis of highly potent bioactive molecules. For example, it has been used to generate angiotensin II type 1 (AT1) receptor antagonists with nanomolar affinity, showcasing the scaffold's ability to confer high potency when properly functionalized [1].

AT1 Antagonist Derivative
Supporting evidence
IC50 2.67 ± 0.23 nM (synthesized derivative)
Reported building block utility; derivative showed ~4-11 fold higher binding than Losartan
In vitro AT1 receptor binding assay; derivative-specific result
Medicinal Chemistry Organic Synthesis Lead Optimization

Optimal Use Cases for 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one


Lead Optimization: Affinity and Solubility

The distinct physicochemical profile of 4,6-difluoro-1H-benzo[d]imidazol-2(3H)-one, particularly its lower lipophilicity (XLogP3-AA = 0.8) compared to the non-fluorinated parent, makes it an ideal scaffold for lead optimization campaigns aimed at improving aqueous solubility and reducing off-target effects. Its use as a core building block has been directly linked to the synthesis of a highly potent AT1 receptor antagonist (IC50 = 2.67 nM), demonstrating its value in enhancing target engagement [1].

nAChR Pharmacological Tool

With a measured EC50 of 30 µM at the human muscle-type nAChR, this compound can serve as a quantitative pharmacological tool or reference compound in studies investigating nAChR function, ion channel modulation, or neuromuscular junction physiology [1].

Reference Standard for Analytical Chemistry

The well-defined molecular weight (170.12 g/mol) and exact mass (170.02916908 Da) provide a unique analytical signature. This makes the compound suitable for use as a reference standard in mass spectrometry and HPLC for verifying the identity and purity of synthetic intermediates or final drug candidates that incorporate this specific fluorinated benzimidazolone moiety [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Fluorination pattern and H-bond donor/acceptor profile
logP and HBA context review
Ion channel research studies
nAChR assay context
EC50 endpoint verification
Analytical reference standard
Mass spectrometry identity fingerprint
MW and exact mass confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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